molecular formula C24H26N4O5S B2802510 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705510-65-1

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2802510
CAS No.: 1705510-65-1
M. Wt: 482.56
InChI Key: LYXSDAIYGXJCCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a morpholinosulfonyl group, a phenyl ring, a quinoxalin-2-yloxy group, and a piperidin-1-yl methanone group .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis of quinoline derivatives through a one-pot reaction, highlighting a method for functionalizing the quinoline molecule by the action of specific reactants in aqueous potassium hydroxide (Belyaeva et al., 2018).
  • Another research presented the synthesis and structural exploration of a novel heterocycle, emphasizing its antiproliferative activity and structural characteristics using various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).
  • Research on thermal, optical, and structural studies of a related compound provided insights into its synthesis, characterization, and theoretical calculations, underlining the compound’s stability and electronic properties (Karthik et al., 2021).

Molecular Interactions and Theoretical Studies

  • Heterocyclisation reactions and the formation of new quinoxaline derivatives were explored, showcasing innovative synthesis methods and potential applications in the development of novel chemical entities (Mahgoub, 1990).
  • A study on tubulin polymerization inhibitors highlighted the cytotoxic activity of certain quinoline derivatives against various cancer cell lines, illustrating the compound’s potential in cancer therapy (Srikanth et al., 2016).

Enzyme Inhibitory Activity and Molecular Docking Analysis

  • The enzyme inhibitory activities of thiophene-based heterocyclic compounds were evaluated, identifying potent inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with molecular docking studies revealing significant interactions at the enzyme active sites (Cetin et al., 2021).

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSDAIYGXJCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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